molecular formula C21H17ClN4O4S2 B2390153 N-(3-acetylphenyl)-2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide CAS No. 1115413-84-7

N-(3-acetylphenyl)-2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide

Cat. No. B2390153
M. Wt: 488.96
InChI Key: MLXHEFJAXXTZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide is a useful research compound. Its molecular formula is C21H17ClN4O4S2 and its molecular weight is 488.96. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound N-(3-acetylphenyl)-2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide is a subject of interest in the field of medicinal chemistry due to its complex structure and potential biological activities. Research in this area has explored various heterocyclic analogues and derivatives to enhance metabolic stability and understand the compound's interactions at the molecular level. For instance, studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors have investigated similar compounds to improve in vivo efficacy and reduce metabolic deacetylation, highlighting the significance of structural modifications in drug design (Stec et al., 2011).

Photovoltaic and NLO Applications

Compounds with benzothiazolinone acetamide analogs have been studied for their potential in photovoltaic applications and non-linear optical (NLO) activities. Spectroscopic and quantum mechanical analyses reveal that these compounds exhibit good light-harvesting efficiency (LHE) and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Additionally, the NLO activity of these compounds has been explored, providing insights into their potential for technological applications in fields such as optical switching and modulation (Mary et al., 2020).

Antitumor and Antimicrobial Activities

The antitumor and antimicrobial properties of derivatives of N-(3-acetylphenyl)-2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide have been a focus of research. New derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activity against various human tumor cell lines. Some compounds have shown considerable anticancer activity, underscoring the therapeutic potential of these molecules (Yurttaş et al., 2015). Furthermore, novel diphenylamine derivatives, including those related to the compound , have been synthesized and demonstrated significant antimicrobial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Kumar & Mishra, 2015).

properties

IUPAC Name

N-(3-acetylphenyl)-2-(8-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O4S2/c1-12(27)13-4-3-5-15(8-13)24-19(28)11-31-21-23-10-18-20(25-21)16-7-6-14(22)9-17(16)26(2)32(18,29)30/h3-10H,11H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXHEFJAXXTZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C3C(=N2)C4=C(C=C(C=C4)Cl)N(S3(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide

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